2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
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Overview
Description
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with ethylamine under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Scientific Research Applications
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine can be compared with other pyrrolopyridine derivatives, such as:
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the ethan-1-amine group.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds may have different substituents, leading to variations in biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7/h3-5H,1-2,11H2,(H,12,13) |
InChI Key |
SIWBAYOSUZHKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)Cl |
Origin of Product |
United States |
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